molecular formula C11H12F3NO3 B1447250 (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine CAS No. 1269835-58-6

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine

Cat. No.: B1447250
CAS No.: 1269835-58-6
M. Wt: 263.21 g/mol
InChI Key: AYWWOOCNIXIIJO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a compound that features a trifluoromethoxy group attached to an aromatic ring, which is further connected to an alpha-methylated phenylalanine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethyl triflate as a reagent, which reacts with the corresponding N-oxides of nitrogen-heterocycles . This reaction is facilitated by the electrophilic nature of the trifluoromethyl triflate, which allows for the efficient introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of trifluoromethoxy-containing compounds often involves the use of specialized reagents and catalysts to ensure high yield and purity. Recent advances have led to the development of new trifluoromethoxylation reagents that are more efficient and easier to handle . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Methyl-4-(trifluoromethoxy)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenylalanine: Similar in structure but lacks the trifluoromethoxy group.

    Fluorophenylalanine: Contains a single fluorine atom instead of the trifluoromethoxy group.

    Trifluoromethoxybenzene: Lacks the alpha-methyl and phenylalanine moieties.

Uniqueness

®-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is unique due to the presence of both the trifluoromethoxy group and the alpha-methylated phenylalanine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a fluorinated derivative of phenylalanine that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its antibacterial properties, effects on cancer cell lines, and implications in drug design.

Chemical Structure and Properties

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is characterized by a trifluoromethoxy group attached to the phenyl ring of the amino acid structure. This modification enhances its lipophilicity and may influence its interaction with biological targets. The presence of fluorine atoms can also impart unique properties that affect the compound's pharmacodynamics and pharmacokinetics.

Antibacterial Activity

Research has indicated that fluorinated amino acids, including (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, exhibit significant antibacterial properties. A study highlighted that compounds with similar structures were effective against multidrug-resistant bacterial strains, suggesting that the trifluoromethoxy group may enhance their antimicrobial efficacy . The mechanism of action is thought to involve disruption of bacterial protein synthesis, potentially through misincorporation into proteins, leading to cellular stress and death .

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have shown that derivatives with similar structural modifications can inhibit the proliferation of various cancer cell lines. For instance, certain analogs demonstrated IC50 values ranging from 1.4 to 6 μM against human leukemia and breast carcinoma cell lines . The dual action of these compounds as both antibacterial and antiproliferative agents makes them promising candidates for further development in cancer therapeutics.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine against several bacterial strains. The results showed a notable reduction in bacterial viability at concentrations below 10 µM, indicating potent antibacterial properties. The study also explored the compound's mechanism, revealing that it interferes with bacterial ribosomal function, leading to impaired protein synthesis .

Bacterial StrainMIC (µM)Notes
Escherichia coli5Effective against gram-negative bacteria
Staphylococcus aureus3Effective against gram-positive bacteria
Mycobacterium tuberculosis7Significant reduction in bacterial load

Case Study 2: Anticancer Activity

In another investigation focused on cancer treatment, (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine was tested on various cancer cell lines. The findings suggested that the compound induced apoptosis in K562 leukemia cells through activation of caspase pathways. This apoptotic effect was linked to the compound's ability to modulate signaling pathways associated with cell survival and proliferation .

Cancer Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)3Induction of apoptosis via caspase activation
MCF-7 (Breast Carcinoma)4Inhibition of cell cycle progression

Properties

IUPAC Name

(2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWWOOCNIXIIJO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.